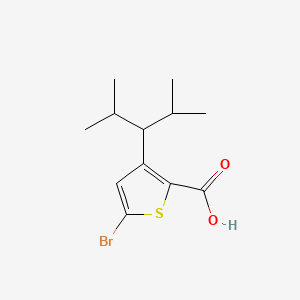
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
The synthesis of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of thiophene derivatives followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The carboxylation step can be performed using carbon dioxide under high pressure .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid include other thiophene derivatives such as 5-Bromo-2-thiophenecarboxylic acid and 5-Bromo-2-thiophenecarboxaldehyde . These compounds share the thiophene ring structure but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The unique combination of the bromine atom and the 2,4-dimethylpentan-3-yl group in this compound provides distinct electronic and steric properties that make it valuable for specific applications .
Properties
Molecular Formula |
C12H17BrO2S |
|---|---|
Molecular Weight |
305.23 g/mol |
IUPAC Name |
5-bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H17BrO2S/c1-6(2)10(7(3)4)8-5-9(13)16-11(8)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
InChI Key |
RCLQWCLWRIILDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(SC(=C1)Br)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















